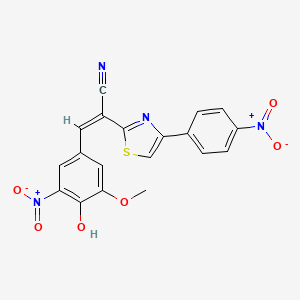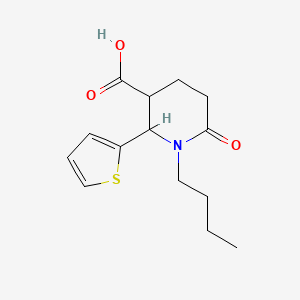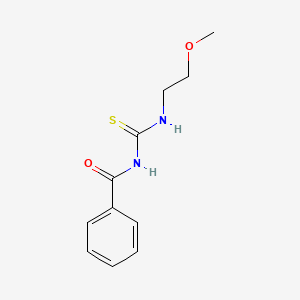
1-BENZOYL-3-(2-METHOXYETHYL)THIOUREA
Overview
Description
Preparation Methods
The synthesis of 1-BENZOYL-3-(2-METHOXYETHYL)THIOUREA typically involves the reaction of benzoyl isothiocyanate with 2-methoxyethylamine under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents such as chloroform or methanol . The product is then purified through recrystallization or chromatography techniques to obtain a high-purity compound .
Chemical Reactions Analysis
1-BENZOYL-3-(2-METHOXYETHYL)THIOUREA undergoes various chemical reactions, including:
Scientific Research Applications
1-BENZOYL-3-(2-METHOXYETHYL)THIOUREA has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-BENZOYL-3-(2-METHOXYETHYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenases (COX-1 and COX-2), which play a role in inflammation . By inhibiting these enzymes, the compound can reduce inflammation and provide therapeutic benefits .
Comparison with Similar Compounds
1-BENZOYL-3-(2-METHOXYETHYL)THIOUREA can be compared with other benzamide derivatives, such as:
N-(2-aminoethyl)benzamide: This compound has similar structural features but differs in its functional groups, leading to different chemical and biological properties.
N-(benzo[d]oxazol-2-ylcarbamothioyl)-2/4-substituted benzamides: These compounds have been studied for their antibacterial activity and show promising results compared to this compound.
Properties
IUPAC Name |
N-(2-methoxyethylcarbamothioyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c1-15-8-7-12-11(16)13-10(14)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H2,12,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYRGHUDDDZGLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)NC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-ethoxy-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2891698.png)
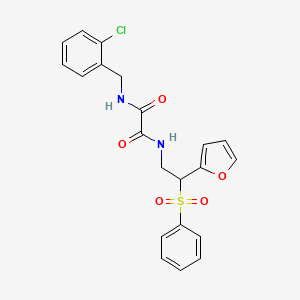

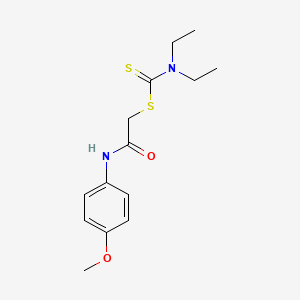
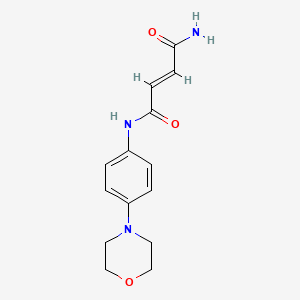
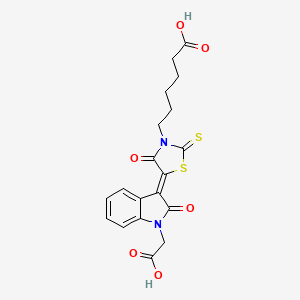
![3-{2-oxo-2-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2891709.png)
![2-fluoro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B2891710.png)
![1-{1-[(5-ethylthiophen-2-yl)sulfonyl]azetidin-3-yl}-2-methyl-1H-1,3-benzodiazole](/img/structure/B2891712.png)
![1-[3-(4-methoxyphenyl)-2,1-benzoxazol-5-yl]ethan-1-one](/img/structure/B2891713.png)
